2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c1-12-6-5-8-16(13(12)2)26-19(29)14(10-25)20-27(18(28)11-30-20)17-9-4-3-7-15(17)21(22,23)24/h3-9H,11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMFXXIJGBPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the cyano group and trifluoromethyl moiety may enhance its pharmacological properties.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and NIH/3T3 (mouse embryoblast).
- IC50 Values : The compound showed IC50 values ranging from 1.61 µg/mL to 9.6 µg/mL across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Bcl-2 : The compound interacts with Bcl-2 protein, leading to apoptosis in cancer cells .
- Molecular Dynamics Simulations : Studies have shown that the compound forms hydrophobic contacts with target proteins, enhancing its binding affinity and efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Key findings include:
- Substituent Effects : Methyl groups at specific positions on the phenyl ring enhance cytotoxic activity. For instance, the presence of electron-donating groups increases potency against cancer cells .
- Thiazolidinone Ring Importance : The thiazolidinone scaffold is essential for maintaining biological activity. Variations in substituents on this ring can alter the efficacy and selectivity of the compounds .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Evren et al. (2019) : Developed novel thiazolidinone derivatives that showed selective cytotoxicity against A549 and NIH/3T3 cell lines with IC50 values significantly lower than existing treatments .
- In Vivo Studies : Animal models have demonstrated that thiazolidinones can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .
Scientific Research Applications
The compound 2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activity, and comparative analysis based on existing literature.
Medicinal Chemistry
The compound's structure suggests potential as an antimicrobial agent . Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. The presence of the cyano group may enhance its bioactivity by facilitating interactions with biological targets.
Anti-inflammatory Activity
Compounds similar to this one have been studied for their anti-inflammatory effects. In silico studies suggest that the thiazolidinone core can inhibit key inflammatory pathways, making it a candidate for further investigation as a therapeutic agent against inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that derivatives of thiazolidinones can inhibit cancer cell proliferation. The compound's structural components may allow it to interact with various cellular pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes related to disease pathways. For instance, it may act on enzymes involved in metabolic processes or signaling pathways associated with cancer or inflammation.
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Antimicrobial Activity : A study revealed that a related thiazolidinone exhibited potent activity against Gram-positive bacteria and fungi.
- Anticancer Properties : Research demonstrated that thiazolidinones could inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR.
Chemical Reactions Analysis
Cyclocondensation and Ring Formation
The thiazolidinone ring in this compound is synthesized via cyclocondensation reactions. Key steps involve:
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Reaction of diazonium salts with thiourea derivatives to form the thiazolidinone scaffold .
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Knoevenagel condensation between cyanoacetamide intermediates and carbonyl-containing reagents, leading to the exocyclic double bond (C=O at position 4) .
Example Reaction Pathway:
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Diazotization of 2-amino-4-chloro-3-cyano-5-formylthiophene.
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Coupling with 3-(diethylamino)acetanilide under acidic conditions .
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Cyclization with thioglycolic acid or derivatives to form the thiazolidinone ring .
Nucleophilic Attack at the Cyano Group
The cyano (-CN) group undergoes hydrolysis and nucleophilic addition:
Electrophilic Substitution at the Aromatic Rings
The trifluoromethyl (-CF) and methyl groups on the phenyl rings influence reactivity:
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CF3_33 group directs electrophiles to meta positions due to its electron-withdrawing nature .
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Methyl groups on the 2,3-dimethylphenyl moiety enhance steric hindrance, limiting substitution at ortho positions.
Thiazolidinone Ring Reactivity
The 4-oxo group and exocyclic double bond participate in:
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Michael addition with nucleophiles (e.g., amines, thiols) at the α,β-unsaturated carbonyl system .
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Ring-opening reactions under strong acidic/basic conditions, yielding mercaptoacetamide derivatives .
Cross-Coupling Reactions
The compound’s aryl halide analogs (e.g., chloro or bromo derivatives) undergo:
Biological Activity-Driven Modifications
Research on analogous thiazolidinones highlights reactivity tied to pharmacological effects:
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Alkylation of the 4-oxo group enhances anti-inflammatory activity .
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Introduction of electron-withdrawing groups (e.g., -NO) improves anticancer potency via enzyme inhibition (e.g., cyclooxygenase) .
Stability Under Degradation Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Thiazolidinone Derivatives
Table 1: Key Structural Differences Among Thiazolidinone-Based Acetamides
Key Observations :
Hydrogen Bonding and Crystal Packing
This contrasts with analogs like N-(1,5-dimethylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide, where the amide NH forms R₂²(10) hydrogen-bonded dimers . Such differences influence solubility and crystallinity:
- Solubility : The CF₃ group reduces aqueous solubility compared to Cl-substituted analogs.
- Crystal Morphology : Steric bulk from dimethyl groups may lead to less dense packing, as seen in analogs with dihedral angles >50° between aromatic rings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) followed by iron powder reduction under acidic conditions can generate intermediates. Condensation with cyanoacetic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical . Reaction monitoring via TLC and optimization of solvent systems (e.g., DMF for solubility) and temperature (room temperature to 80°C) are recommended to improve yield (>70%) and purity (>95%) .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton and carbon environments, especially the cyano group (δ ~110-120 ppm) and thiazolidinone ring signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular formula .
- Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1690–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated into the design of novel derivatives?
- Quantum mechanical calculations (e.g., DFT for transition states) and molecular docking (e.g., AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes). The ICReDD framework combines computational reaction path searches with experimental validation to prioritize derivatives with enhanced electronic properties (e.g., trifluoromethyl groups improving lipophilicity) . Machine learning models can analyze SAR datasets to guide substituent selection .
Q. How do structural variations in analogous compounds influence biological activity, and what methods establish SAR?
- Bioactivity Assays: In vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) compare analogs. For example, replacing the 2,3-dimethylphenyl group with chlorophenyl moieties may alter target selectivity .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess how conformational changes in the thiazolidinone ring affect protein-ligand stability .
Q. What methodologies resolve contradictions in crystallographic data or conformational studies?
- Single-crystal X-ray diffraction resolves asymmetric unit variations (e.g., three conformers with dihedral angles 54.8°–77.5° in ). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds), while synchrotron radiation improves resolution for flexible substituents .
Q. How can researchers assess the pharmacokinetic properties of this compound?
- In Vitro Models: Caco-2 cell monolayers predict intestinal permeability. Microsomal stability assays (e.g., liver microsomes) evaluate metabolic resistance .
- ADMET Profiling: Computational tools (e.g., SwissADME) estimate logP (lipophilicity) and P-glycoprotein substrate likelihood. Experimental logD₇.₄ measurements validate solubility .
Q. What strategies elucidate hydrogen bonding networks in the crystal structure?
- X-ray diffraction identifies hydrogen bonds (e.g., N–H⋯O in ) and π-π stacking interactions. Topology analysis (e.g., Mercury software) visualizes supramolecular motifs, while variable-temperature XRD studies probe thermal stability of these networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
